molecular formula C21H16N2OS2 B333891 N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE

Cat. No.: B333891
M. Wt: 376.5 g/mol
InChI Key: PJLAOXCSUGQZFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE typically involves the reaction of 2-aminobenzothiazole with phenylsulfanyl acetic acid derivatives. One common method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as coupling agents in dimethyl formamide as the solvent . The reaction is carried out under mild conditions to achieve high yields.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

    Substitution: The benzothiazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Halogenated benzothiazole derivatives.

Scientific Research Applications

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N1-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antibacterial or anticancer activity. The exact pathways and molecular targets are still under investigation, but they likely involve key enzymes and receptors involved in cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(1,3-BENZOTHIAZOL-2-YL)-2-PHENYL-2-(PHENYLSULFANYL)ACETAMIDE is unique due to the presence of the phenylsulfanyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for further research.

Properties

Molecular Formula

C21H16N2OS2

Molecular Weight

376.5 g/mol

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-phenyl-2-phenylsulfanylacetamide

InChI

InChI=1S/C21H16N2OS2/c24-20(23-21-22-17-13-7-8-14-18(17)26-21)19(15-9-3-1-4-10-15)25-16-11-5-2-6-12-16/h1-14,19H,(H,22,23,24)

InChI Key

PJLAOXCSUGQZFY-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)SC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)NC2=NC3=CC=CC=C3S2)SC4=CC=CC=C4

Origin of Product

United States

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